molecular formula C28H25N5O6S B2849360 N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide CAS No. 1024317-70-1

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide

Cat. No. B2849360
CAS RN: 1024317-70-1
M. Wt: 559.6
InChI Key: FNHAMJRQFKEAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide is a useful research compound. Its molecular formula is C28H25N5O6S and its molecular weight is 559.6. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Use in Cancer Chemotherapy and Malaria Treatment

Research indicates that analogues of furan-amidines, which share structural similarities with N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide, are potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2). These inhibitors have potential applications in cancer chemotherapy and malaria treatment. This stems from the evaluation of novel analogues aimed at improving solubility, decreasing basicity, and enhancing inhibitory activity against NQO2. Specifically, modifications to the furan ring and the amidine group have been explored to optimize these properties. Additionally, certain analogues have shown significant inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria, highlighting their potential in malaria treatment as well (Alnabulsi et al., 2018).

Synthesis and Antimicrobial Activity

The synthesis of new heterocyclic compounds from visnagenone or khellinone, including furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones and their derivatives, has been documented. These compounds have been evaluated for their antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study found that certain furothiazolo pyrimido quinazolines displayed significant growth inhibition of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Abu‐Hashem, 2018).

Antitumor Activity

Research has also explored the antitumor activities of compounds related to N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide. For instance, certain derivatives have shown to inhibit monoamine oxidase (MAO) activity and possess antitumor properties against mouse models of Ehrlich ascites carcinoma (EAC) and sarcoma 180, demonstrating moderate therapeutic effects. This suggests a potential for these compounds in developing new treatments for cancer (Markosyan et al., 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O6S/c1-2-23(26(35)30-16-9-10-21-22(12-16)39-15-38-21)40-28-32-19-8-4-3-7-18(19)25-31-20(27(36)33(25)28)13-24(34)29-14-17-6-5-11-37-17/h3-12,20,23H,2,13-15H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHAMJRQFKEAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC(=O)NCC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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